Superior Anticonvulsant Efficacy in a Model of Pharmacoresistant Tonic-Clonic Seizures Compared to Lamotrigine
In a murine maximal electroshock (MES) model mimicking pharmacoresistance, felbamate maintained its anticonvulsant efficacy even when NMDA-mediated excitatory neurotransmission was enhanced, whereas the efficacy of lamotrigine was significantly reduced [1]. This demonstrates a crucial differential advantage for felbamate in seizure states characterized by excessive glutamatergic activity.
| Evidence Dimension | Maintenance of anticonvulsant efficacy (ED50) under NMDA-enhanced conditions |
|---|---|
| Target Compound Data | No significant change in ED50 value. |
| Comparator Or Baseline | Lamotrigine: ED50 increased from 4.3 mg/kg (3.2-5.6) to 6.1 mg/kg (5.2-7.2) (p < 0.001). |
| Quantified Difference | Lamotrigine's potency decreased by ~42%; Felbamate's was unchanged. |
| Conditions | Maximal electroshock (MES)-induced seizures in mice, with co-administration of a subconvulsive dose of NMDA. |
Why This Matters
For procurement decisions in research, this data positions felbamate as a superior tool compound for investigating epilepsies driven by NMDA receptor hyperactivity, where lamotrigine's utility would be compromised.
- [1] Tomczyk T, Haberek G, Zuchora B, Jarosławska-Zych A, Kowalczyk MS, Wielosz M, Urbańska EM. Enhanced glutamatergic transmission reduces the anticonvulsant potential of lamotrigine but not of felbamate against tonic-clonic seizures. Pharmacol Rep. 2007;59(4):462-6. View Source
